Butyl(dimethoxy)silanol
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Overview
Description
Butyl(dimethoxy)silanol is an organosilicon compound characterized by the presence of a silicon atom bonded to a butyl group and two methoxy groups. This compound is part of the broader class of silanols, which are known for their applications in various fields, including materials science, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl(dimethoxy)silanol can be synthesized through the hydrolysis of butyl(dimethoxy)silane. The reaction typically involves the addition of water to butyl(dimethoxy)silane under controlled conditions, leading to the formation of this compound and methanol as a byproduct. The reaction can be represented as follows:
Butyl(dimethoxy)silane+H2O→this compound+Methanol
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale hydrolysis reactors where butyl(dimethoxy)silane is reacted with water. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity. The resulting this compound is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Butyl(dimethoxy)silanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols with higher oxidation states.
Reduction: Reduction reactions can convert this compound to silanes with lower oxidation states.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the methoxy groups.
Major Products Formed
Oxidation: Higher oxidation state silanols.
Reduction: Lower oxidation state silanes.
Substitution: Silanols with different functional groups replacing the methoxy groups.
Scientific Research Applications
Butyl(dimethoxy)silanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of butyl(dimethoxy)silanol involves its ability to form strong bonds with various substrates through its silicon atom. The methoxy groups can undergo hydrolysis to form silanol groups, which can then interact with other molecules through hydrogen bonding or covalent bonding. This property makes it useful in applications requiring strong adhesion or modification of surfaces.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilanol: Similar structure but with three methyl groups instead of a butyl group and two methoxy groups.
Triethoxysilanol: Contains three ethoxy groups instead of a butyl group and two methoxy groups.
Tetraethylsilanol: Contains four ethyl groups instead of a butyl group and two methoxy groups.
Uniqueness
Butyl(dimethoxy)silanol is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to other silanols. The butyl group provides increased hydrophobicity and flexibility, making it suitable for specific applications where these properties are desired.
Properties
IUPAC Name |
butyl-hydroxy-dimethoxysilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O3Si/c1-4-5-6-10(7,8-2)9-3/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJPATCCPLZYOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](O)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10711291 |
Source
|
Record name | Butyl(dimethoxy)silanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10711291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918547-95-2 |
Source
|
Record name | Butyl(dimethoxy)silanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10711291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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